molecular formula C10H18N4O B13615557 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide

2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13615557
M. Wt: 210.28 g/mol
InChI Key: HVOCPSZNJWYXSC-UHFFFAOYSA-N
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Description

2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a propylamino group at position 2 and a 1H-pyrazol-1-yl moiety at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to pyrazole derivatives’ known roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(propylamino)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C10H18N4O/c1-2-5-12-9(10(11)15)4-8-14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H2,11,15)

InChI Key

HVOCPSZNJWYXSC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=CC=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of high-efficiency catalysts and continuous flow reactors to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: May be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Propylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with pyrazolopyrimidines and pyrazolotriazolopyrimidines reported in the literature (e.g., compounds 2 , 3 , 6–11 from the evidence). Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide Butanamide backbone Propylamino, 1H-pyrazol-1-yl Amide, pyrazole, alkylamine
Pyrazolo[3,4-d]pyrimidines (e.g., 2 , 3 ) Fused pyrazole-pyrimidine system p-Tolyl, hydrazine, cyano Imine, hydrazine, aromatic rings
Pyrazolotriazolopyrimidines (e.g., 6–11 ) Fused pyrazole-triazole-pyrimidine Methyl, aryl, substituted amines Triazole, pyrimidine, heterocyclic

Key Observations :

  • Solubility : The amide and alkylamine groups may enhance aqueous solubility compared to aromatic-heavy fused systems (e.g., compound 3 with p-tolyl substituents) .

Biological Activity

2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide is C7H12N4OC_7H_{12}N_4O, with a molecular weight of approximately 172.20 g/mol. The compound features a pyrazole moiety linked to a butanamide backbone, which is crucial for its biological interactions.

Research indicates that 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide interacts with various biological targets, influencing their function. The specific mechanisms are still under investigation, but it is believed that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes critical for viral replication or inflammation pathways .
  • Receptor Modulation : It might modulate the activity of specific receptors, potentially affecting neurotransmitter systems or immune responses.

Biological Activities

The biological activities of 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide have been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess activity against various bacterial strains and fungi.

Anti-inflammatory Properties

The compound's potential to modulate inflammatory pathways suggests it could be useful in treating conditions characterized by excessive inflammation. This has been supported by preliminary findings indicating reduced inflammatory markers in treated models .

Anticancer Potential

Research into the anticancer effects of related compounds suggests that 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A number of studies have focused on the biological activity of pyrazole derivatives, including 2-(Propylamino)-4-(1H-pyrazol-1-yl)butanamide. Below are key findings from recent research:

StudyFindings
Identified as a potent inhibitor of serine proteases relevant to viral infections.
Showed significant anti-inflammatory effects in animal models, reducing cytokine levels.
Demonstrated anticancer activity against specific cancer cell lines with IC50 values in low micromolar range.

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